4-(N-Maleimido)benzyl-a-trimethylammonium Iodide
Description
Chemical Identity:
4-(N-Maleimido)benzyl-α-trimethylammonium iodide (MBTA) is a thiol-reactive affinity labeling agent with the molecular formula C₁₄H₁₇N₂O₂·I (molecular weight: 372.20 g/mol). Its structure includes a maleimide group for covalent thiol conjugation and a quaternary ammonium moiety, which mimics acetylcholine, enabling selective targeting of nicotinic acetylcholine receptors (nAChRs) .
Mechanism and Applications:
MBTA selectively labels reduced cysteine residues (Cys-192 and Cys-193) in the α-subunit of nAChRs after disulfide bond reduction. This property has made it a critical tool for mapping the acetylcholine binding site in Torpedo californica electroplax and mammalian systems . Beyond neurobiology, MBTA inhibits viral infectivity (e.g., hepatitis C and HPV pseudovirions) by alkylating free thiols on envelope glycoproteins .
Properties
IUPAC Name |
N,N-diethyl-2-[(4-methylphenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-15(5-2)10-11-16-12-14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPRTBOVJMCXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043877 | |
| Record name | PT-807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151649-48-8 | |
| Record name | PT-807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151649488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PT-807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIETHYL-2-(4-METHYLBENZYLOXY)ETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X8B72T42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Characteristics
The compound’s molecular formula, C₁₄H₂₃NO·I , reflects a hybrid structure combining a benzene ring, maleimide group, and trimethylammonium iodide. Key properties impacting synthesis include:
| Property | Value | Implications for Synthesis |
|---|---|---|
| Melting Point | 204–205°C | High thermal stability |
| Solubility | Slight in acetonitrile/water | Polar aprotic solvents preferred |
| Stability | -20°C storage recommended | Sensitivity to thermal degradation |
The maleimide group’s reactivity toward thiols necessitates anhydrous conditions during synthesis to prevent premature side reactions.
Synthetic Routes and Reaction Mechanisms
Key Challenges
-
Regioselectivity : Ensuring maleimide attaches para to the ammonium group.
-
Byproduct Formation : Competing reactions at the ammonium center may require protective groups.
Industrial-Scale Production Considerations
Supplier Landscape and Manufacturing Practices
Global suppliers such as Career Henan Chemical Co. and 3B Pharmachem utilize proprietary methods, but shared industrial practices include:
| Supplier | Purity | Scale | Price (USD/KG) |
|---|---|---|---|
| Career Henan Chemical | 85–99.8% | 20 tons/year | 1.00 |
| 3B Pharmachem | ≥90% | Custom | N/A |
Continuous flow reactors may enhance yield and reduce iodide byproducts.
Comparative Analysis of Maleimide-Based Quaternary Ammonium Salts
| Compound | Key Difference | Synthetic Complexity |
|---|---|---|
| N-Ethylmaleimide | Lacks quaternary ammonium | Low |
| Benzyltrimethylammonium | No maleimide group | Moderate |
| Target Compound | Dual functionality | High |
The integration of maleimide and quaternary ammonium groups elevates synthetic complexity, requiring stringent pH control (6.5–7.5) to prevent maleimide hydrolysis.
Quality Control and Analytical Methods
Chemical Reactions Analysis
Types of Reactions
4-(N-Maleimido)benzyl-a-trimethylammonium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted ethanamine derivatives.
Scientific Research Applications
4-(N-Maleimido)benzyl-a-trimethylammonium Iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects.
Comparison with Similar Compounds
Functional and Structural Comparison Table
Research Findings and Key Insights
- nAChR Labeling : MBTA’s specificity for Cys-192/193 confirmed through CNBr fragmentation and Edman degradation, identifying these residues as critical for acetylcholine binding .
- Viral Inhibition : MBTA’s membrane-impermeable nature allows selective extracellular thiol alkylation, blocking HCVpp and HPV entry at ≤1 mM .
- Comparative Reactivity : Hydrophilic reagents like MBTA and MPTA react faster with water-exposed cysteines than hydrophobic analogs (PyrM) .
Biological Activity
4-(N-Maleimido)benzyl-a-trimethylammonium iodide (CAS Number: 34696-66-7) is a quaternary ammonium compound notable for its unique chemical structure and potential biological applications. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and material science, due to its ability to interact with biological systems.
- Molecular Formula : C₁₄H₁₇N₂O₂·I
- Molecular Weight : 372.20 g/mol
- Structure : The compound features a maleimide group attached to a benzyl moiety, which is further substituted with a trimethylammonium ion, contributing to its amphiphilic nature.
The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins. The positively charged trimethylammonium group facilitates electrostatic interactions with negatively charged components of cell membranes, enhancing membrane permeability and potentially leading to cell lysis. Additionally, the maleimide group can form covalent bonds with thiol groups in proteins, allowing for targeted modifications in biochemical pathways.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity:
- Mechanism : QACs disrupt bacterial membranes by displacing essential cations (e.g., Ca²⁺ and Mg²⁺), leading to increased membrane permeability and subsequent cell death .
- Efficacy : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungi and viruses .
Case Studies
- Antibacterial Efficacy : A study demonstrated that coatings containing this compound significantly reduced bacterial colonization on surfaces compared to untreated controls. The mechanism involved direct interaction with bacterial membranes, leading to disruption and cell lysis.
- Antifungal Activity : In vitro tests indicated that this compound also possesses antifungal properties, particularly against Candida species. The mechanism appears similar to its antibacterial action, involving membrane disruption .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₂O₂·I |
| Molecular Weight | 372.20 g/mol |
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
| Biological Activity | Mechanism | References |
|---|---|---|
| Antibacterial | Membrane disruption | |
| Antifungal | Membrane disruption | |
| Potential for drug delivery | Targeted modification of proteins |
Research Findings
Recent research has highlighted the versatility of this compound in various applications:
- Drug Delivery Systems : Its ability to form stable conjugates with biomolecules makes it a candidate for targeted drug delivery systems. The maleimide group can selectively react with thiol-containing drugs or peptides, enhancing therapeutic efficacy.
- Surface Coatings : The compound's antimicrobial properties have been utilized in developing surface coatings for medical devices, reducing infection risks associated with implants .
Q & A
Q. What is the primary application of 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide in acetylcholine receptor (AChR) studies?
This compound is a sulfhydryl-specific affinity alkylating agent used to irreversibly label reduced disulfide bonds near the acetylcholine-binding site of nicotinic receptors. After reduction of the receptor’s disulfide bond (e.g., αCys192-Cys193 in AChR subunits) with dithiothreitol (DTT), the maleimide group reacts with the newly exposed thiols, while the trimethylammonium moiety mimics acetylcholine, ensuring proximity-driven covalent modification . This enables mapping of ligand-binding domains and probing conformational states (e.g., inactive vs. active receptor fixation) .
Q. How does the compound’s reactivity differ between reduced and non-reduced receptors?
In non-reduced receptors, this compound acts as a reversible competitive inhibitor. However, after DTT-mediated disulfide reduction, it becomes an irreversible inhibitor due to covalent bond formation with free thiols. The reaction rate increases by up to 1,100-fold compared to non-targeted alkylating agents like N-ethylmaleimide (NEM), demonstrating its affinity-driven specificity .
Advanced Research Questions
Q. How should researchers design experiments for affinity labeling of AChR subunits using this compound?
- Step 1 : Purify AChR via affinity chromatography (e.g., using α-bungarotoxin columns) .
- Step 2 : Reduce disulfide bonds with 1–5 mM DTT (pH 8.0, 30–60 min) to expose reactive thiols .
- Step 3 : Incubate with 10–100 µM this compound (radiolabeled for tracking) in buffered solution (e.g., Tris-HCl, pH 7.4) for 15–60 min .
- Step 4 : Terminate the reaction with excess thiols (e.g., β-mercaptoethanol) and analyze labeled subunits via SDS-PAGE/autoradiography or mass spectrometry .
- Control : Pre-treat receptors with neurotoxins (e.g., α-bungarotoxin) to confirm binding-site specificity .
Q. How can contradictions in subunit labeling across species (e.g., Electrophorus vs. mammalian muscle) be resolved?
In Electrophorus electricus, labeling occurs predominantly on a 40 kDa α-subunit , whereas mammalian muscle receptors show labeling of both 45 kDa and 49 kDa subunits . To resolve discrepancies:
Q. How does the intramolecular distance between the maleimide group and trimethylammonium moiety influence alkylation efficiency?
The 12 Å separation in this compound optimizes steric alignment with the receptor’s cation-binding subsite, enhancing reaction rates by 1,100-fold compared to shorter/longer analogs. For example, bromoacetylcholine (9.4 Å separation) induces depolarization in reduced receptors, while this compound stabilizes an inactive state, highlighting the critical role of spatial tuning in functional outcomes .
Q. Can this compound be applied beyond nicotinic receptor studies?
Yes. For example:
- Virology : Pre-treatment with this compound inhibits HPV pseudovirion infectivity by modifying viral thiol groups, suggesting utility in studying viral entry mechanisms .
- Structural Biology : Maleimide-based probes (e.g., biotinylated derivatives) enable cross-linking and avidin-based purification of protein complexes .
Methodological Considerations
- Critical Parameters :
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
